molecular formula C5H4BrNO B023353 4-Bromopyridine 1-oxide CAS No. 14248-50-1

4-Bromopyridine 1-oxide

Cat. No.: B023353
CAS No.: 14248-50-1
M. Wt: 174 g/mol
InChI Key: ZRXLKDCFWJECNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Bromopyridine 1-oxide is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . It transfers a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2-8°c . Its solubility in dimethyl sulfoxide (DMSO) and methanol suggests that it may have good bioavailability if administered in a suitable solvent .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the compound should be stored under inert gas at low temperatures to prevent degradation . Additionally, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild and functional group tolerant conditions , suggesting that the reaction environment can significantly impact the efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method involves reacting 4-bromopyridine with hydrogen peroxide in the presence of a catalyst such as acetic acid in a suitable solvent. The reaction mixture is heated, and upon completion, the product is purified through cooling and crystallization .

Industrial Production Methods: In industrial settings, the preparation of 4-bromopyridine 1-oxide often involves a continuous flow process to enhance efficiency and yield. For instance, a one-flow operation integrates multiple steps, including desalting with a base, separation of the aqueous layer, and subsequent halogen-lithium exchange reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromopyridine 1-oxide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromopyridine N-oxide
  • 3-Bromopyridine 1-oxide
  • 4-Methoxypyridine 1-oxide
  • 2,4-Dibromopyridine 1-oxide

Uniqueness: 4-Bromopyridine 1-oxide is unique due to its specific oxidative properties and its ability to participate in a wide range of chemical reactions. Its stability at room temperature and distinctive odor also set it apart from other similar compounds .

Properties

IUPAC Name

4-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXLKDCFWJECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162057
Record name Pyridine, 4-bromo-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-50-1
Record name 14248-50-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-bromo-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridin-1-ium-1-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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